molecular formula C13H16N2O4 B5425936 N-(1,3-BENZODIOXOL-5-YL)-N'-TETRAHYDRO-2-FURANYLMETHYLUREA

N-(1,3-BENZODIOXOL-5-YL)-N'-TETRAHYDRO-2-FURANYLMETHYLUREA

Cat. No.: B5425936
M. Wt: 264.28 g/mol
InChI Key: AJDPSUCJANVVKF-UHFFFAOYSA-N
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Description

N-(1,3-BENZODIOXOL-5-YL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA is a synthetic organic compound that features a benzodioxole ring and a tetrahydrofuran moiety connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring is synthesized through the condensation of catechol with formaldehyde.

    Formation of the Tetrahydrofuran Intermediate: Tetrahydrofuran is synthesized from 1,4-butanediol through acid-catalyzed cyclization.

    Coupling Reaction: The benzodioxole and tetrahydrofuran intermediates are coupled using a urea-forming reagent such as phosgene or triphosgene under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZODIOXOL-5-YL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted urea derivatives.

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA involves its interaction with specific molecular targets:

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-13(14-7-10-2-1-5-17-10)15-9-3-4-11-12(6-9)19-8-18-11/h3-4,6,10H,1-2,5,7-8H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDPSUCJANVVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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